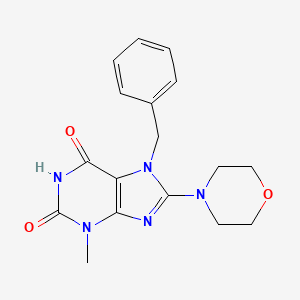
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a chemical compound with the IUPAC name 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 233.27 . The compound is typically stored at room temperature and is available in a solid form .
Synthesis Analysis
The synthesis of “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis
The InChI code for “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is 1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) . This indicates the presence of a five-membered pyrrolidine ring, a phenylethyl group, and a carboxamide group in the molecule.Physical And Chemical Properties Analysis
“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a solid at room temperature . The compound’s molecular weight is 233.27 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The pyrrolidine scaffold is a versatile building block in drug discovery. Researchers have explored derivatives of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide for their potential as novel therapeutic agents. By modifying the phenylethyl group and the carboxamide functionality, scientists aim to develop compounds with improved pharmacological properties. These efforts may lead to new drugs targeting specific diseases or biological pathways .
Neurotransmitter Analogues
The phenylethyl moiety resembles neurotransmitters like dopamine, histamine, and serotonin. Researchers have explored analogues of these neurotransmitters to understand their effects on neural signaling and receptor interactions. By incorporating the pyrrolidine core, scientists can create novel compounds with potential applications in neuropharmacology .
Heterocyclic Chemistry
The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves several steps, including amidation and cyclization. These reactions highlight the compound’s role in heterocyclic chemistry. Researchers can further explore its reactivity, stability, and functional group compatibility to design new heterocyclic structures .
Bioconjugation and Labeling
Functionalized carboxamides are valuable tools for bioconjugation and labeling studies. Researchers can attach fluorescent dyes, radioisotopes, or other tags to the carboxamide group of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. These labeled derivatives enable visualization, tracking, and localization of specific cellular targets in biological systems .
Combinatorial Chemistry
Given the ease of synthesis and the availability of diverse amines, 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can be part of combinatorial libraries. Researchers can explore its chemical space by systematically varying substituents on the phenylethyl and pyrrolidine moieties. Such libraries are valuable for high-throughput screening and lead optimization in drug discovery .
Propriétés
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKFDERKWXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

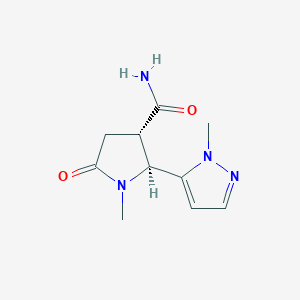

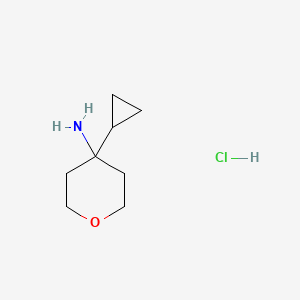
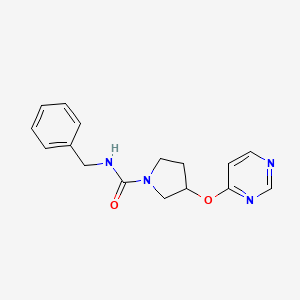




![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
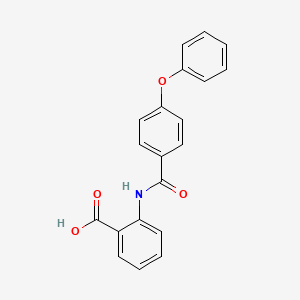

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
